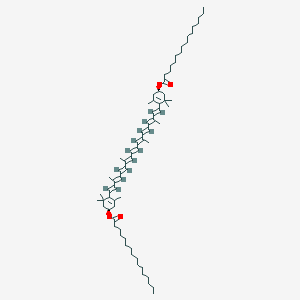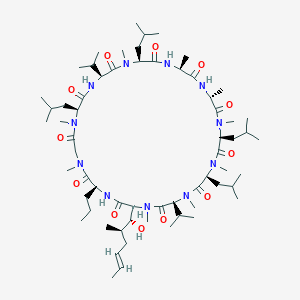
4-Chlorobenzophenon
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-Chlorobenzophenone has several applications in scientific research:
Wirkmechanismus
Target of Action
4-Chlorobenzophenone is a chemical compound with the molecular formula C13H9ClO Benzophenone derivatives have been known to interact with gamma-aminobutyric acid (gaba) receptors .
Mode of Action
Benzophenone derivatives, such as benzodiazepines, are known to act as positive allosteric modulators of the gaba type a receptor . They enhance the effect of the neurotransmitter GABA, leading to increased inhibitory effects in the central nervous system .
Biochemical Pathways
Benzodiazepines, which are benzophenone derivatives, are known to affect the gabaergic system . They enhance the effect of GABA, an inhibitory neurotransmitter, thereby decreasing neuronal excitability .
Pharmacokinetics
It has been found in human blood serum , suggesting that it can be absorbed and distributed in the body.
Result of Action
Benzodiazepines, which are benzophenone derivatives, are known to have sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects due to their action on gaba receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chlorobenzophenone. Safety data sheets suggest that it should be handled and stored carefully to maintain its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chlorobenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of chlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, 4-Chlorobenzophenone is produced using similar Friedel-Crafts acylation techniques but on a larger scale. The process involves the use of chlorobenzene and benzoyl chloride, with aluminum chloride as the catalyst. The reaction mixture is heated to facilitate the acylation process, and the product is purified through recrystallization from ethanol .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorobenzophenone undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-chlorobenzhydrol using reducing agents such as lithium aluminum hydride.
Oxidation: It can be oxidized to 4-chlorobenzoic acid using strong oxidizing agents like potassium permanganate.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed:
Reduction: 4-Chlorobenzhydrol.
Oxidation: 4-Chlorobenzoic acid.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Benzophenone: Similar in structure but lacks the chlorine substituent.
4-Bromobenzophenone: Similar structure with a bromine substituent instead of chlorine.
4-Fluorobenzophenone: Similar structure with a fluorine substituent instead of chlorine.
Uniqueness: 4-Chlorobenzophenone is unique due to its specific chlorine substituent, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom influences its electron distribution, making it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVRJVHOJNYEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051687 | |
| Record name | 4-Chlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [HSDB] Off-white crystalline powder; [MSDSonline] | |
| Record name | 4-Chlorobenzophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3292 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
332 °C | |
| Record name | 4-CHLOROBENZOPHENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2740 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, ether, and acetone; slightly soluble in carbon tetrachloride, Soluble in benzene | |
| Record name | 4-CHLOROBENZOPHENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2740 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00011 [mmHg] | |
| Record name | 4-Chlorobenzophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3292 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Needles from alcohol, White to off-white, crystalline powder | |
CAS No. |
134-85-0 | |
| Record name | 4-Chlorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLOROBENZOPHENONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, (4-chlorophenyl)phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIH1IZ728U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-CHLOROBENZOPHENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2740 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
78 °C | |
| Record name | 4-CHLOROBENZOPHENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2740 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 4-Chlorobenzophenone has the molecular formula C13H9ClO and a molecular weight of 216.66 g/mol.
ANone: 4-Chlorobenzophenone has been characterized using various spectroscopic techniques including:
- Infrared (IR) Spectroscopy: Used to identify functional groups, particularly the carbonyl group (C=O) present in 4-Chlorobenzophenone. [, , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR have been utilized to elucidate the structure and confirm the presence of specific protons and carbons in the molecule. [, , , ]
- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation. [, ]
- UV-Vis Spectroscopy: Useful for studying the electronic transitions within the molecule, often employed in photochemical studies involving 4-Chlorobenzophenone. [, , ]
A: 4-Chlorobenzophenone is commonly used as a photoinitiator in the photocrosslinking of polymers like polyethylene (PE) and polypropylene (PP). [, , , , , ] Its performance is influenced by factors like concentration, irradiation time, temperature, and the presence of crosslinking agents.
A: Yes, studies have shown that the position of the chlorine substituent can significantly affect the reactivity of benzophenone derivatives, particularly their triplet reactivity. For instance, 2-Chlorobenzophenone exhibits a lower hydrogen abstraction ability compared to 3-Chlorobenzophenone or 4-Chlorobenzophenone. This difference is attributed to the ortho effect caused by the chlorine substitution at the 2-position. []
A: Yes, 4-Chlorobenzophenone serves as a key starting material in the synthesis of various compounds, including pharmaceuticals like cetirizine hydrochloride and levocetirizine. [, ] It is also used in the synthesis of 4-chlorobenzhydrol, an important organic and pharmaceutical intermediate. []
A: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to study the molecular energetics of 4-Chlorobenzophenone, including the calculation of its standard molar enthalpy of formation. [] DFT calculations have also been used to understand the reaction mechanisms and identify transient species formed during photoreduction reactions of 4-Chlorobenzophenone and its derivatives. []
A: Studies have shown that the presence and position of hydroxyl groups on the benzophenone structure significantly influence its estrogenic activity. Benzophenones with a hydroxyl group at the 3 or 4-position generally exhibit stronger estrogenic activity compared to those without. Additionally, the presence of a chlorine group in the hydrophobic moiety can enhance the estrogenic activity. []
A: Gas Chromatography-Mass Spectrometry (GC-MS) is widely used to quantify the migration of 4-Chlorobenzophenone from polyethylene-coated paper used in food packaging into food simulants. [] This technique allows for the sensitive detection and quantification of 4-Chlorobenzophenone, enabling researchers to assess its potential migration into food.
A: Yes, as a commonly used photoinitiator in various applications, 4-Chlorobenzophenone can potentially enter the environment. Its presence in food packaging materials and potential migration into food raise concerns about human exposure and potential health effects. Research on its ecotoxicological effects and degradation pathways is crucial for understanding its long-term environmental impact. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















